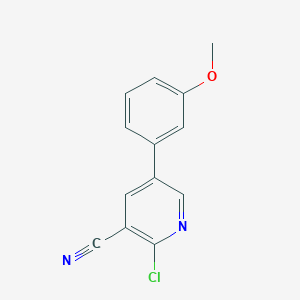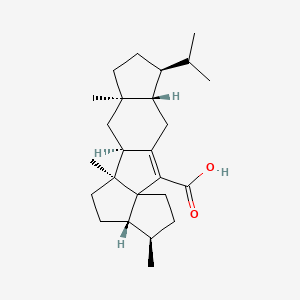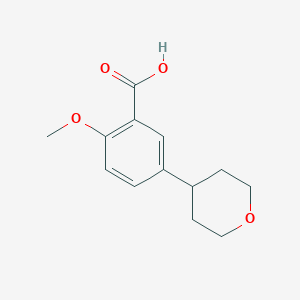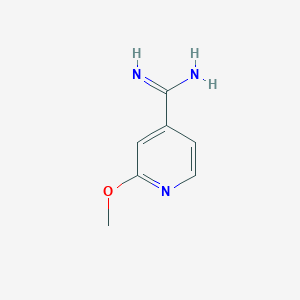
2-Chloro-5-(3-methoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives It is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitrile group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methoxyphenyl)nicotinonitrile typically involves a multi-step process. One common method starts with the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base to form 3-methoxyphenylacetonitrile. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the chloro group and form the desired nicotinonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(3-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinonitrile derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Coupling Reactions:
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Chloro-5-(3-methoxyphenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Chloro-5-(4-methoxyphenyl)nicotinonitrile: Similar structure but with a different position of the methoxy group.
2-Chloro-5-(3-chlorophenyl)nicotinonitrile: Similar structure but with a chloro group instead of a methoxy group.
2-Chloro-5-(3-methylphenyl)nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H9ClN2O |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
2-chloro-5-(3-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-4-2-3-9(6-12)11-5-10(7-15)13(14)16-8-11/h2-6,8H,1H3 |
Clé InChI |
LVWXGPDNIBFDOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)


![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)





